Tiotropium-d3 Bromide
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Overview
Description
Tiotropium-d3 Bromide is the labelled analogue of Tiotropium bromide . It is an anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease . It blocks the binding of the acetylcholine ligand and subsequent opening of the ligand-gated ion channel .
Synthesis Analysis
The synthesis of Tiotropium Bromide involves oxidation reactions in an oxygenic environment using organic and/or inorganic basic substances . A reversed-phase liquid chromatographic method has been developed for the simultaneous determination of Tiotropium Bromide .Scientific Research Applications
Tiotropium Bromide is a novel, inhaled, once-daily anticholinergic bronchodilator that has been approved for use in patients with COPD. It provides significant improvement in spirometry and lung volumes and clinically relevant outcomes such as relief of dyspnea, improvement in quality of life, and reductions in the frequency and severity of acute exacerbations in clinical trials (Gross, 2020).
The drug is an anticholinergic bronchodilator that antagonizes muscarinic M1, M2, and M3 receptors. Its long duration of action permits once-daily administration, and it has demonstrated significant improvement in lung function compared with placebo and other treatments like ipratropium and salmeterol in clinical trials (Hvizdos et al., 2002).
Tiotropium Bromide is a potent muscarinic antagonist with equal affinity for M1-, M2- and M3-receptors and is approximately 10-fold more potent than ipratropium bromide. It dissociates very slowly from lung muscarinic receptors, suggesting its use as a bronchodilator, particularly in patients with COPD (Barnes et al., 1995).
Tiotropium Bromide is associated with a sustained reduction in lung hyperinflation, thereby improving exertional dyspnea and exercise performance in patients with COPD. It allows for greater expansion of tidal volume and contributes to improvements in both exertional dyspnea and exercise endurance (O’Donnell et al., 2004).
Long-term safety studies of Tiotropium delivered via different inhaler systems show that it is well tolerated by patients with chronic respiratory diseases. The most common drug-related adverse event is dry mouth, occurring in about 10 to 16% of patients in clinical trials (Tan et al., 2016).
Mechanism of Action
Target of Action
Tiotropium-d3 Bromide, also known as Tiotropium, primarily targets the M3 muscarinic receptors located in the airways . These receptors play a crucial role in the contraction and relaxation of smooth muscles in the airways, thereby controlling the airflow in and out of the lungs .
Mode of Action
Tiotropium acts as a muscarinic acetylcholine receptor (mAChR) antagonist . It blocks the binding of the acetylcholine ligand to the M3 muscarinic receptors, preventing the subsequent opening of the ligand-gated ion channel . This action inhibits the contraction of the smooth muscles in the airways, leading to bronchodilation .
Biochemical Pathways
By acting on the M3 muscarinic receptors, Tiotropium affects the muscarinic acetylcholine signaling pathway . The antagonistic action of Tiotropium prevents the activation of this pathway by acetylcholine, reducing bronchoconstriction and mucus secretion . This leads to an increase in airflow and a decrease in symptoms associated with conditions like chronic obstructive pulmonary disease (COPD) .
Pharmacokinetics
Tiotropium, its non-deuterated form, is known to be administered via inhalation . This route of administration allows for direct delivery of the drug to the lungs, enhancing its bioavailability and therapeutic effect .
Result of Action
The antagonistic action of Tiotropium on the M3 muscarinic receptors leads to smooth muscle relaxation and bronchodilation . This results in significant improvements in lung function, health-related quality of life, and exercise endurance, and reductions in dyspnea, lung hyperinflation, exacerbations, and use of rescue medication .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the effectiveness of inhaled drugs like Tiotropium can be influenced by factors such as the patient’s inhalation technique, the design of the inhaler device, and the particle size of the inhaled drug .
Safety and Hazards
Future Directions
Tiotropium Bromide is used to prevent bronchospasm (narrowing of the airways in the lungs) in adults with COPD (chronic obstructive pulmonary disease), including bronchitis and emphysema . It is also used to prevent asthma attacks in adults and children who are at least 6 years old . It is recommended to follow the directions on the prescription label carefully, and ask your doctor or pharmacist to explain any part you do not understand .
properties
IUPAC Name |
[9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHNAVOVODVIMG-NIIDSAIPSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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